![molecular formula C11H12N4OS B2805506 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 887041-88-5](/img/structure/B2805506.png)
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of nitrogen-sulfur heterocycles . It has been used in the synthesis of various derivatives, such as 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole, hetarylazoindole dyes, and N-(5-ethyl-[1,3,4]-thiadiazole-2-yl) toluenesulfonamide ligand .
Synthesis Analysis
The synthesis of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide derivatives involves a three-step process. The compounds are synthesized efficiently in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be represented by the empirical formula C4H7N3S . The molecular weight of the compound is 129.18 .Chemical Reactions Analysis
The compound has been used in the synthesis of various derivatives, indicating its reactivity and potential as a building block in chemical reactions .Physical And Chemical Properties Analysis
The compound has a melting point of 200-203 °C . Its SMILES string representation is CCc1nnc(N)s1 .Scientific Research Applications
Antifungal Activities
1,3,4-Thiadiazole derivatives, including 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, have shown good antifungal activities . For instance, some compounds showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
Antibacterial Activities
These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Moreover, some 1,3,4-thiadiazolyl derivatives showed exciting antibacterial activities against Xoo, Xcc, and Ralstonia solanacearum (Rs) .
Antimicrobial Agents
A series of 1,3,4-thiadiazole derivatives were designed and synthesized as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . This makes them potentially useful in agriculture.
Anti-inflammatory and Anticancer Activities
These compounds have shown extensive biological activities, such as anti-inflammatory and anticancer activities . This suggests potential applications in medical and pharmaceutical research.
Inhibition of Copper Corrosion
2-Amino-5-ethyl-1,3,4-thiadiazole has been investigated for its influence on the inhibition of copper corrosion in an aerated 0.50M HCl solution .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
This interaction can inhibit or enhance the activity of the target, resulting in altered cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as cell proliferation, apoptosis, and other cellular responses .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Similar compounds have been shown to have various effects, such as inducing cell death, inhibiting cell proliferation, and altering cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness .
Safety and Hazards
The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
properties
IUPAC Name |
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-9-14-15-11(17-9)13-10(16)7-5-3-4-6-8(7)12/h3-6H,2,12H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAHPFFXALGJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
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